Acide 1-(tétrahydrothiophène-3-yl)pyrrolidine-3-carboxylique

Vue d'ensemble

Description

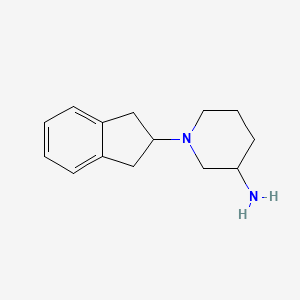

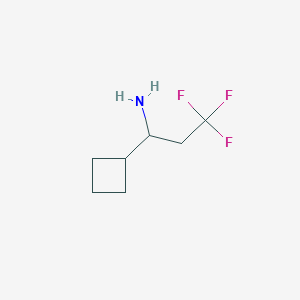

1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H15NO2S and its molecular weight is 201.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Développement de médicaments

Le cycle pyrrolidine, un composant structurel clé de ce composé, est largement utilisé en chimie médicinale pour créer des composés biologiquement actifs. Sa nature saturée et son hybridation sp3 permettent une exploration efficace de l'espace pharmacophore, contribuant à la stéréochimie de la molécule et augmentant la couverture tridimensionnelle . Ce composé peut être utilisé pour concevoir de nouveaux médicaments avec une sélectivité ciblée, conduisant potentiellement à des traitements pour diverses maladies.

Études biologiques

La stéréogénicité du cycle pyrrolidine en fait un excellent candidat pour l'étude des processus biologiques énantiosélectifs. Les chercheurs peuvent utiliser ce composé pour étudier les modes de liaison de différents stéréoisomères aux protéines, ce qui est essentiel pour comprendre le profil biologique des candidats médicaments .

Mécanisme D'action

Target of action

Compounds with a pyrrolidine ring have been found to interact with a variety of biological targets .

Mode of action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .

Pharmacokinetics

Heterocyclic scaffolds like pyrrolidine are used in drug development due to their ability to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of action

Compounds with a pyrrolidine ring have been found to have a variety of biological activities .

Action environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Analyse Biochimique

Biochemical Properties

1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring, a key component of this compound, is known to interact with enantioselective proteins, influencing their binding modes . These interactions can lead to different biological profiles of drug candidates, making 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid a valuable tool in medicinal chemistry.

Cellular Effects

1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins can alter the cellular environment, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The stereogenicity of the carbons in the pyrrolidine ring plays a crucial role in these interactions, as different stereoisomers can result in varying biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that the compound can have lasting effects on cellular function, both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing any negative impacts .

Metabolic Pathways

1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions can influence the overall metabolic profile of the cells and organisms in which the compound is present .

Transport and Distribution

Within cells and tissues, 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 1-(Tetrahydrothiophen-3-yl)pyrrolidine-3-carboxylic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects more efficiently .

Propriétés

IUPAC Name |

1-(thiolan-3-yl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2S/c11-9(12)7-1-3-10(5-7)8-2-4-13-6-8/h7-8H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALZNEIVNUFVEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2CCSC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B1466282.png)

![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-yl)methanol](/img/structure/B1466288.png)

![3-[4-(Pyrrolidin-1-yl)piperidin-1-yl]propanoic acid](/img/structure/B1466289.png)